[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carbamoyl group, and a tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the carbamoyl group: This step often involves the use of reagents such as carbamoyl chloride or isocyanates under controlled conditions.
Attachment of the tert-butyl ester: This is usually done through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: Similar in structure but with different functional groups.
2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine: Contains a pyridine ring but with different substituents.
1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride: Shares the pyridine ring but has different substituents and functional groups.
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[methyl(pyridin-2-ylmethyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-11(17-14(20)21-15(2,3)4)13(19)18(5)10-12-8-6-7-9-16-12/h6-9,11H,10H2,1-5H3,(H,17,20)/t11-/m1/s1 |
InChI Key |
VGOIGWSOTXJSDK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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